3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O4/c31-23-9-6-20(7-10-23)30(38)33-25-14-21(29(37)32-15-24-3-2-12-39-24)8-11-27(25)34-16-19-13-22(18-34)26-4-1-5-28(36)35(26)17-19/h1-12,14,19,22H,13,15-18H2,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIYWHFELNEJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=C4)C(=O)NCC5=CC=CO5)NC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Target Prediction : The fluorobenzamide moiety is recurrent in compounds targeting kinases (e.g., EGFR, VEGFR) and inflammation-related enzymes (COX-2), as seen in pyrazoline derivatives with sub-μM anti-inflammatory activity .
- Synthetic Feasibility : Analogous compounds are synthesized via Cs₂CO₃-mediated amide couplings and cyclizations in DMF, suggesting scalable routes for the target compound .
Analytical and Computational Insights
- Structural Elucidation: ¹H NMR, IR, and mass spectrometry () are standard for confirming substituent placement. For crystallographic analysis, SHELX-based refinement () could resolve the methanopyrido-diazocin conformation.
- Cheminformatics: Tools like SimilarityLab () enable target prediction by comparing the compound’s scaffold to known active molecules, leveraging the principle that structural similarity correlates with target overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
